2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 5556-24-1
VCID: VC21330501
InChI: InChI=1S/C8H8O5S/c1-12-7(10)5-3-4(9)6(14-5)8(11)13-2/h3,9H,1-2H3
SMILES: COC(=O)C1=CC(=C(S1)C(=O)OC)O
Molecular Formula: C8H8O5S
Molecular Weight: 216.21 g/mol

2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

CAS No.: 5556-24-1

Cat. No.: VC21330501

Molecular Formula: C8H8O5S

Molecular Weight: 216.21 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate - 5556-24-1

Specification

CAS No. 5556-24-1
Molecular Formula C8H8O5S
Molecular Weight 216.21 g/mol
IUPAC Name dimethyl 3-hydroxythiophene-2,5-dicarboxylate
Standard InChI InChI=1S/C8H8O5S/c1-12-7(10)5-3-4(9)6(14-5)8(11)13-2/h3,9H,1-2H3
Standard InChI Key GIBGVHMTXFZCBN-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(S1)C(=O)OC)O
Canonical SMILES COC(=O)C1=CC(=C(S1)C(=O)OC)O

Introduction

Chemical Properties and Structure

2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate (CAS: 5556-24-1) is characterized as a white solid with a molecular formula of C8H8O5S and a molecular weight of 216.21 g/mol . The molecule consists of a thiophene core bearing three key functional groups: a hydroxyl group at position 3 and methoxycarbonyl (ester) groups at positions 2 and 5. This specific arrangement of functional groups creates a compound with distinctive chemical reactivity and physical properties.

The structure of this compound features a planar thiophene ring, which is typical of aromatic heterocycles. The presence of the hydroxyl group at the 3-position introduces a hydrogen-bond donor capability, while the two ester groups serve as hydrogen-bond acceptors. These structural characteristics contribute significantly to the compound's intermolecular interactions, affecting its crystallization behavior, solubility properties, and reactivity patterns in various chemical transformations.

Table 1: Physical and Chemical Properties of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

PropertyValueReference
Molecular FormulaC8H8O5S
Molecular Weight216.21 g/mol
CAS Number5556-24-1
XLogP3-AA2.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count4
Exact Mass216.00924453 Da
Physical AppearanceWhite solid

The compound's XLogP3-AA value of 2.2 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic influences the compound's behavior in different solvent systems and its potential for biological interactions. The presence of one hydrogen bond donor (the hydroxyl group) and six hydrogen bond acceptors (primarily from the ester groups and the sulfur and oxygen atoms in the molecule) enables the formation of complex hydrogen bonding networks in the solid state and in solution .

The electronic structure of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is influenced by the electron-withdrawing nature of the ester groups and the electron-donating character of the hydroxyl group. This electronic distribution affects the reactivity of different positions on the thiophene ring, creating opportunities for regioselective transformations that can be exploited in organic synthesis. The conjugated system of the thiophene core also contributes to the compound's potential for participating in reactions involving electron transfer, which is relevant to its applications in electropolymerisation and materials science.

Applications in Organic Synthesis

As a Precursor for Unsymmetrical 3,6-Dialkoxythieno[3,2-b]thiophenes

One of the most significant applications of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is its role as a key precursor in the synthesis of unsymmetrical 3,6-dialkoxythieno[3,2-b]thiophenes. According to research by Hergue, Frere, and Roncali, this compound serves as an easily accessible starting material for the preparation of these more complex thiophene derivatives . This synthetic pathway offers distinct advantages over alternative methods that employ 3,6-dibromothieno[3,2-b]thiophene or utilize trans-etherification of 3,6-dimethoxythieno[3,2-b]thiophene for creating symmetrical derivatives.

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